molecular formula C11H14F2N2O2 B2625365 ethyl [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetate CAS No. 1002033-64-8

ethyl [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetate

Cat. No.: B2625365
CAS No.: 1002033-64-8
M. Wt: 244.242
InChI Key: JIUHAANXCQKIQZ-UHFFFAOYSA-N
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Description

Ethyl [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The presence of a difluoromethyl group and a cyclopropyl ring in its structure contributes to its distinct chemical properties and reactivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Ethyl [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the cyclopropyl ring may contribute to the compound’s stability and bioavailability. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to ethyl [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetate include other pyrazole derivatives with difluoromethyl and cyclopropyl groups. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The difluoromethyl group enhances its reactivity and binding affinity, while the cyclopropyl ring contributes to its stability and bioavailability .

Biological Activity

Ethyl [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetate is a synthetic compound with significant potential in medicinal chemistry, particularly in the modulation of metabolic pathways. This article explores its biological activities, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₁H₁₄F₂N₂O₂
  • Molecular Weight : 244.24 g/mol
  • IUPAC Name : this compound

The compound features a cyclopropyl group and a difluoromethyl moiety attached to a pyrazole ring, contributing to its unique biological properties .

1. Metabolic Modulation

Research indicates that this compound may enhance insulin sensitivity and modulate glucose metabolism. In vitro studies have demonstrated its potential to interact with enzymes involved in insulin signaling pathways, suggesting a role in diabetes treatment .

2. Structure-Activity Relationship (SAR)

The incorporation of the difluoromethyl group enhances the lipophilicity of the compound, potentially improving membrane permeability and bioavailability. This structural feature is crucial for its pharmacological activity.

A comparative analysis of similar compounds shows variations in biological activity based on structural modifications:

Compound NameKey FeaturesBiological Activity
Ethyl 2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)acetateTrifluoromethyl instead of difluoromethylModerate anti-inflammatory effects
N-[4-[3-cyclopropyl-5-(trifluoromethyl)pyrazol-1-yl]-3-fluorophenyl]-2,6-difluorobenzamideMultiple fluorinated groupsAntitumor activity against BRAF(V600E)

Case Study 1: Insulin Sensitivity Enhancement

A study investigated the effects of pyrazole derivatives on insulin signaling pathways. This compound was found to significantly increase glucose uptake in adipocytes, indicating its potential as a therapeutic agent for insulin resistance.

Case Study 2: Antitumor Potential

In another research context, compounds structurally related to this compound were evaluated for their inhibitory effects on cancer cell lines. The results suggested that modifications leading to higher lipophilicity correlated with enhanced cytotoxicity against specific tumor types .

Properties

IUPAC Name

ethyl 2-[3-cyclopropyl-5-(difluoromethyl)pyrazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O2/c1-2-17-10(16)6-15-9(11(12)13)5-8(14-15)7-3-4-7/h5,7,11H,2-4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUHAANXCQKIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CC(=N1)C2CC2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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